molecular formula C18H17F3N4O4 B2734422 4-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380085-71-0

4-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2734422
CAS No.: 2380085-71-0
M. Wt: 410.353
InChI Key: VLUKHMKNRGSQCU-UHFFFAOYSA-N
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Description

4-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps, including the formation of the pyridine and piperazine rings, followed by the introduction of the methoxy, methyl, oxo, and trifluoromethyl groups. Common reagents used in these reactions include:

    Pyridine derivatives: Starting materials for the pyridine ring.

    Piperazine: A key building block for the piperazine ring.

    Methoxy and methyl groups: Introduced through methylation and methoxylation reactions.

    Trifluoromethylation reagents: Such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

    Coupling reagents: Such as palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one: A similar compound with slight variations in the functional groups or ring structures.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents.

    Piperazine derivatives: Compounds with a piperazine ring and various substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O4/c1-23-9-12(13(29-2)8-15(23)26)17(28)24-5-6-25(16(27)10-24)11-3-4-22-14(7-11)18(19,20)21/h3-4,7-9H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUKHMKNRGSQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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